4-Ethoxy-2,3,5,6-tetrafluorostyrene
Overview
Description
Synthesis Analysis
While specific synthesis methods for 4-Ethoxy-2,3,5,6-tetrafluorostyrene were not found, a related compound, pentafluoropyridine, has been synthesized by reacting it with appropriate C, S, and N-nucleophiles such as malononitrile, 1-methyl-tetrazole-5-thiol, and piperazine . These reactions provided 4-substituted 2,3,5,6-tetrafluoropyridine derivatives in good yields .Scientific Research Applications
Materials Science and Polymer Chemistry
In materials science, fluorinated styrenes have been explored for creating materials with low surface energy, thanks to their highly fluorinated structures. For instance, styrene-based materials prepared through atom transfer radical polymerization (ATRP) exhibit notable surface properties, including resistance to water and oil, making them ideal for coatings and hydrophobic surfaces (Borkar, Jankova, Siesler, & Hvilsted, 2004). Similarly, novel fluorinated polymers synthesized via aqueous solution processes show high reactivity and potential for creating stable latex particles without the need for surfactants or cosolvents (Çınar, Kretschmann, & Ritter, 2005), indicating their utility in environmentally friendly manufacturing processes.
Optoelectronics and Flexible Displays
Fluorinated compounds, including those related to 4-Ethoxy-2,3,5,6-tetrafluorostyrene, have been utilized in the development of flexible display technologies. Photocrosslinkable liquid prepolymers, synthesized from fluorinated biphenyls and pentafluorostyrene, show promise in flexible waveguide display applications due to their mechanical flexibility, optical transparency, and thermal stability (Park et al., 2013). These materials' properties, including refractive indices and optical losses, make them suitable for use in advanced optoelectronic devices.
Molecular Electronics and Organic Optoelectronics
The synthesis and characterization of alkoxy substituted spirobifluorenes and spirosilabifluorenes, involving processes that could be akin to those used with 4-Ethoxy-2,3,5,6-tetrafluorostyrene, demonstrate their potential applications in molecular electronics and organic optoelectronics. These compounds show good solubility, thermal stability, and photophysical properties, making them valuable for constructing devices such as organic light-emitting diodes (OLEDs) and solar cells (Chalke & Patil, 2017).
Future Directions
properties
IUPAC Name |
1-ethenyl-4-ethoxy-2,3,5,6-tetrafluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4O/c1-3-5-6(11)8(13)10(15-4-2)9(14)7(5)12/h3H,1,4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYVBOSDDZGVSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C(=C1F)F)C=C)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxy-2,3,5,6-tetrafluorostyrene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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